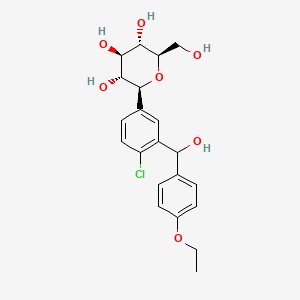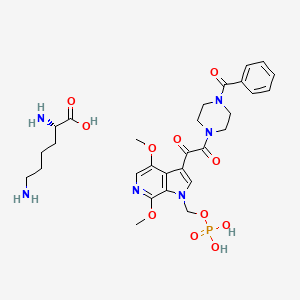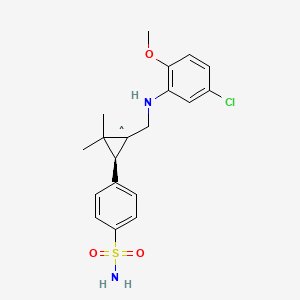
BNC375
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BNC375 is a potent, selective, and orally available type I positive allosteric modulator of α7 nAChRs . It is being developed for the treatment of cognitive impairment in Alzheimer’s disease . It has shown robust and sustained dose-dependent efficacy over a broad dose range and across multiple cognitive animal models .
Molecular Structure Analysis
BNC375 is a small molecule drug with the molecular formula C19H23ClN2O3S . The InChIKey is LWWDCTBUJUEFDE-CRAIPNDOSA-N . The exact molecular structure is not provided in the available sources.Wissenschaftliche Forschungsanwendungen
Industrial Production of Bacterial Nanocellulose (BNC)
A study by Dubey et al. (2017) reported on a high yielding bacterial cell factory for the production of high quality BNC. This suggests potential for large-scale industrial production of BNC.
Lab-on-a-Chip Technology for Cancer Cell Research
Research by Przystupski et al. (2021) examined the application of Lab-on-a-Chip platforms in cancer research, particularly using melanoma cells. This study reflects the growing interest in micro-scale technologies for biomedical research.
Scaffolds for Tissue Engineering
Ferreira et al. (2020) discussed the use of nanocellulose-based materials, including BNC, for tissue engineering applications. Their study, detailed in Materials Today, suggests that these materials have promising applications in cell culturing and implantation.
Gene Transfection Using Boron Nitride Nanotubes
A study by Ferreira et al. (2015) explored the biomedical applications of boron nitride nanotubes, highlighting their potential for delivering genes in therapy.
BNC375 as a Positive Allosteric Modulator
Wang et al. (2020) researched BNC375, a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. Their study, found in The Journal of Pharmacology and Experimental Therapeutics, suggests therapeutic potential in CNS diseases with cognitive impairments.
Cancer Drug Delivery Using BNC
Shahriari-Khalaji et al. (2021) reviewed the application of BNC in cancer drug delivery, as detailed in Current pharmaceutical design. This highlights BNC's potential in pharmaceuticals.
Non-Viral Gene Delivery System
Pötzinger et al. (2018) explored bacterial nanocellulose whiskers as a biocompatible gene delivery system, as discussed in Cellulose.
Molecular Basis of BNC Biosynthesis
Jacek et al. (2019) focused on the molecular aspects of BNC biosynthesis, which could lead to genetically modified strains for enhanced BNC production, as mentioned in Microbial Biotechnology.
Circulating Tumor Cells Analysis
He et al. (2019) developed a platform for capturing and analyzing circulating tumor cells, highlighting the potential of nanotechnology in cancer research, as found in Nano letters.
Zukünftige Richtungen
BNC375 is currently in Phase 1 safety, tolerability, pharmacokinetics, and biomarker studies . Additional candidates with improved drug-like and pharmacological properties have been developed based on the learnings from BNC375 . Bionomics is eligible to receive up to $465M in additional milestone payments for certain development and commercial milestones plus royalties on net sales of licensed drugs .
Eigenschaften
InChI |
InChI=1S/C19H22ClN2O3S/c1-19(2)15(11-22-16-10-13(20)6-9-17(16)25-3)18(19)12-4-7-14(8-5-12)26(21,23)24/h4-10,18,22H,11H2,1-3H3,(H2,21,23,24)/t18-/m1/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNNTHQNKNMNSP-GOSISDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C([C]1CNC2=C(C=CC(=C2)Cl)OC)C3=CC=C(C=C3)S(=O)(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C]1CNC2=C(C=CC(=C2)Cl)OC)C3=CC=C(C=C3)S(=O)(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 156588611 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-({(1R,2S)-2-[4-(Methylsulfanyl)benzamido]cyclohexyl}amino)-2-oxoethyl]-2-{[(propan-2-yl)carbamoyl]amino}-5-(trifluoromethyl)benzamide](/img/structure/B606224.png)
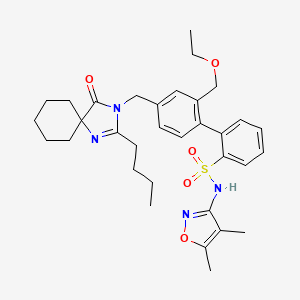
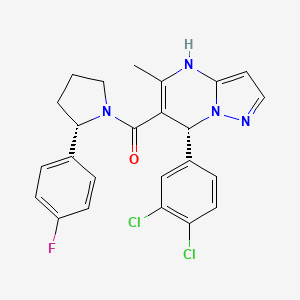
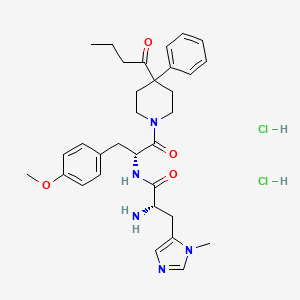
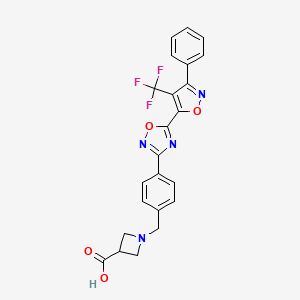
![4-[2-(2-carbamimidoyl-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)-5-hydroxy-4-methoxyphenyl]benzoic acid](/img/structure/B606238.png)
